Didecylamine
Description
Historical Context of Long-Chain Amine Research
The scientific investigation of long-chain amines dates back to the mid-20th century, with early studies focusing on their fundamental properties and potential applications. One of the initial areas of significant research was their use as extractants for acids, a topic that gained attention around the 1950s. acs.org These amines, due to their ability to form salts with acids, proved to be effective in solvent extraction processes.
Research expanded to explore the diverse roles of these compounds, which are derived from natural sources like tallow (B1178427) and vegetable oils or synthesized from petroleum products. oup.com The primary uses for long-chain amines were established as intermediates for synthesizing cationic and amphoteric surfactants, as well as ethoxylated fatty amines. oup.com Direct applications also emerged, with their salts being used as flotation agents in mining and as corrosion inhibitors. oup.comriverlandtrading.com As research progressed, the unique properties of long-chain amines, such as their ability to self-assemble and interact with surfaces, opened up new avenues of investigation, leading to their study in areas like enzyme inhibition and the formation of novel materials. nih.gov The understanding of their biodegradability, particularly in anoxic environments, also became a subject of ecological and environmental research. oup.com
Significance of Didecylamine in Contemporary Chemical Science and Engineering
This compound holds considerable importance in modern chemical science and engineering due to its versatile functionality. Its amphiphilic nature makes it an effective surfactant, emulsifier, and dispersing agent. cymitquimica.comriverlandtrading.com This property is leveraged in formulations for detergents and fabric softeners. riverlandtrading.com In the field of materials science and engineering, it is a crucial component as a corrosion inhibitor, forming a protective film on metal surfaces to prevent degradation, particularly in the oil and gas industry. riverlandtrading.comguidechem.com
The compound serves as a vital chemical intermediate in the synthesis of a wide array of other valuable chemicals. riverlandtrading.com It is a precursor for producing quaternary ammonium (B1175870) compounds, which have extensive applications, as well as various pharmaceuticals and agrochemicals. riverlandtrading.com Furthermore, this compound is utilized as a flotation agent in the mining sector, where it selectively binds to certain minerals, aiding in their separation from ore. riverlandtrading.com Its role extends to the production of polymers, where it can be used as a cross-linking agent in the synthesis of materials like polyurethane foam. biosynth.com The ability of this compound to act as an antistatic agent in plastics and textiles highlights its utility in controlling static electricity buildup. riverlandtrading.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₄₃N | nih.govchemicalbook.comscbt.com |
| Molecular Weight | 297.56 g/mol | chemicalbook.comscbt.comsigmaaldrich.com |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | cymitquimica.comtcichemicals.comottokemi.com |
| Melting Point | 38-40 °C | sigmaaldrich.comottokemi.comsigmaaldrich.com |
| Boiling Point | 179-180 °C at 2 mmHg | sigmaaldrich.comottokemi.comsigmaaldrich.com |
| CAS Number | 1120-49-6 | nih.govchemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water. Soluble in organic solvents. | cymitquimica.comguidechem.com |
Scope and Objectives of this compound-Focused Research
Current and future research involving this compound is focused on several key areas, aiming to expand its applications and deepen the fundamental understanding of its chemical behavior.
Advanced Materials and Nanotechnology: One major objective is the use of this compound as a building block for novel materials. Research is directed towards its role in synthesizing nanoparticles, where it can act as a capping or stabilizing agent to control particle size and morphology. Its ability to form organized structures is being explored for the creation of new phase change materials and for applications in supramolecular chemistry. cymitquimica.comresearchgate.net
Catalysis: this compound and its derivatives are being investigated for their potential roles in catalysis. cymitquimica.com Research aims to develop new catalytic systems where the amine functionality can participate in reactions or act as a ligand for metal catalysts. The objective is to create more efficient and selective catalysts for organic synthesis.
Environmental and Biochemical Applications: In environmental science, research focuses on the biodegradability of this compound and its impact on ecosystems. For instance, it has been used as a substrate to study the growth of certain bacteria, which provides insight into the environmental fate of long-chain amines. oup.comottokemi.com In biochemistry, this compound serves as a research tool. It is used as a biochemical reagent in life science research and to study interactions with biological systems, such as its effects on enzyme activity or its potential use in drug delivery systems. nih.govmedchemexpress.com
Process Optimization: In chemical engineering, a key objective is the optimization of processes that use or produce long-chain amines like this compound. This includes developing more sustainable and efficient synthesis methods, such as continuous production in microemulsions, to improve yield and reduce environmental impact. chemicalbook.comacs.org
Structure
2D Structure
Properties
IUPAC Name |
N-decyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCPFCMAHMEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061518 | |
| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-49-6, 68526-64-7 | |
| Record name | Didecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Didecylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120496 | |
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| Record name | Amines, di-C10-25-alkyl | |
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| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Decanamine, N-decyl- | |
| Source | EPA DSSTox | |
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| Record name | Didecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.012 | |
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| Record name | Amines, di-C10-25-alkyl | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIDECYLAMINE | |
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Synthesis Methodologies and Derivatization Pathways of Didecylamine
Established Synthetic Routes for Didecylamine
The formation of this compound from more fundamental chemical building blocks can be achieved through several catalytic and condensation-based strategies.
The direct synthesis of this compound from decyl alcohol and ammonia (B1221849) is a powerful, atom-economical process that can be achieved using catalytic systems. This transformation is a type of N-alkylation of ammonia with an alcohol. The reaction typically proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. acs.orgmdpi.comresearchgate.net In this process, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate (decanal), which then reacts with an amine. The stored hydrogen is then used to reduce the resulting imine intermediate to the final amine product. researchgate.net
The synthesis of a secondary amine like this compound from a primary alcohol and ammonia is a sequential process. Initially, decyl alcohol reacts with ammonia to form the primary amine, decylamine (B41302). Subsequently, the newly formed decylamine reacts with another molecule of decyl alcohol to yield the target secondary amine, this compound. researchgate.net
Various homogeneous and heterogeneous catalysts are effective for alcohol amination. magtech.com.cn Ruthenium pincer complexes, in particular, have been shown to be efficient in catalyzing the direct synthesis of secondary amines from primary alcohols and ammonia with the liberation of water. researchgate.net For instance, a toluene solution of a primary alcohol and a ruthenium catalyst under ammonia pressure can produce the corresponding symmetric secondary amine in high yields. researchgate.net While direct amination of C10 alcohol to this compound is not explicitly detailed with yield data in the provided search results, the successful synthesis of dibutylamine from 1-butanol and ammonia using a ruthenium pincer complex demonstrates the viability of this route for symmetric secondary amines. researchgate.net
Table 1: Illustrative Catalytic Systems for Secondary Amine Synthesis from Alcohols and Ammonia
| Catalyst System | Alcohol Substrate | Product | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ruthenium Pincer Complex 3 / KOtBu | 1-Butanol | Dibutylamine | 96 | 88 | researchgate.net |
| Ruthenium Pincer Complex 3 / KOtBu | 1-Hexanol | Dihexylamine | 92 | 80 | researchgate.net |
This table illustrates the synthesis of various symmetrical secondary amines using a method analogous to the potential synthesis of this compound from decyl alcohol.
Condensation reactions, particularly reductive amination, provide a versatile and controllable route to this compound. wikipedia.org This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgmasterorganicchemistry.com This approach avoids the issue of over-alkylation that can occur in direct alkylation with alkyl halides. acsgcipr.orgmasterorganicchemistry.com
To synthesize this compound, two primary reductive amination pathways can be envisioned:
Reaction of Decanal with Decylamine: Decyl alcohol can be oxidized to decanal. The subsequent reaction of decanal with decylamine (the primary amine) forms an imine intermediate. This intermediate is then reduced using a suitable reducing agent to yield this compound. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation. acsgcipr.orgmasterorganicchemistry.com
Direct Reaction of Decanal with Ammonia: It is also possible to synthesize symmetrical secondary amines directly from an aldehyde and ammonia. organic-chemistry.org In this case, decanal would react with ammonia, likely forming decylamine in situ, which then reacts with another molecule of decanal and is subsequently reduced to form this compound. organic-chemistry.org
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Several standard techniques can be employed for the purification of long-chain amines.
Vacuum Distillation: Given its high molecular weight and boiling point, vacuum distillation is a highly effective method for purifying this compound. researchgate.net Distilling the crude product under reduced pressure lowers the boiling point, preventing thermal decomposition. For amines, distillation can be performed over a drying agent, such as small pieces of sodium metal, to remove residual water and other reactive impurities. researchgate.net
Crystallization of the Hydrochloride Salt: An alternative purification strategy involves converting the crude this compound into its hydrochloride salt by reacting it with hydrochloric acid. researchgate.net Amine hydrochlorides are often crystalline solids with different solubility properties than the free amine, allowing them to be purified by precipitation or recrystallization. researchgate.net The purified salt can then be treated with a base to regenerate the pure this compound.
Solvent Washing/Extraction: A simpler, though potentially less effective, method involves washing the crude product with a solvent that selectively dissolves impurities but not the desired amine. google.com This surface treatment can be effective for removing discoloration and other minor contaminants. google.com
Synthesis of this compound Derivatives
The secondary amine functionality of this compound serves as a reactive handle for the synthesis of various derivatives.
This compound, as a base, readily reacts with strong acids to form ammonium (B1175870) salts. libretexts.orgissr.edu.kh The synthesis of this compound hydrochloride is a straightforward acid-base neutralization reaction. youtube.com
The process typically involves treating a solution of this compound with hydrochloric acid (HCl). youtube.com The solvent is then removed, often by evaporation under reduced pressure, to yield the solid this compound hydrochloride salt. orgsyn.orgchemicalbook.com The reaction can be carried out using concentrated or aqueous HCl. The resulting salt is generally a white or off-white solid, which is more water-soluble than its free-base counterpart.
General Reaction Scheme: [CH₃(CH₂)₉]₂NH + HCl → [CH₃(CH₂)₉]₂NH₂⁺Cl⁻
This compound reacts with carbon disulfide (CS₂) to form N,N-didecyldithiocarbamate. This reaction is characteristic of secondary amines and is a common method for preparing dithiocarbamate (B8719985) salts. nih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of carbon disulfide. researchgate.net
The synthesis is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent. nih.gov The base deprotonates the dithiocarbamic acid intermediate, forming the stable dithiocarbamate salt. Alternatively, a second equivalent of the amine can act as the base.
General Reaction Scheme: [CH₃(CH₂)₉]₂NH + CS₂ + NaOH → [CH₃(CH₂)₉]₂NC(=S)S⁻Na⁺ + H₂O
The resulting sodium N,N-didecyldithiocarbamate can be isolated as a salt. Dithiocarbamates are versatile ligands that form stable complexes with a wide range of metal ions and have applications in various fields. nih.gov One-pot, three-component reactions involving an amine, carbon disulfide, and an alkyl halide can also be used to synthesize S-alkyl dithiocarbamate esters directly. organic-chemistry.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Decyl alcohol |
| Ammonia |
| Decylamine |
| Decanal |
| Dibutylamine |
| 1-Butanol |
| Dihexylamine |
| 1-Hexanol |
| Benzyl alcohol |
| Dibenzylamine |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| This compound hydrochloride |
| Hydrochloric acid |
| This compound dithiocarbamate |
| Carbon disulfide |
| Sodium hydroxide |
| Potassium hydroxide |
| Sodium N,N-didecyldithiocarbamate |
Formation of N-Nitroso Derivatives of this compound
This compound, as a secondary amine, can undergo N-nitrosation to form N-nitrosothis compound. This reaction typically involves the interaction of the amine with a nitrosating agent. The most common method for the formation of N-nitrosamines is the reaction of a secondary amine with nitrous acid (HNO₂). Nitrous acid is often generated in situ from a nitrite salt, such as sodium nitrite, in the presence of a mineral acid. google.comresearchgate.net
The reaction mechanism proceeds via the formation of a nitrosating species, such as dinitrogen trioxide (N₂O₃), from nitrous acid. researchgate.net This species is then attacked by the nucleophilic nitrogen atom of this compound. The subsequent loss of a proton results in the formation of the stable N-nitrosamine, N-nitrosothis compound. researchgate.net The chemical formula for N-nitrosothis compound is C₂₀H₄₂N₂O, and its molecular weight is 326.56 g/mol . cleanchemlab.com
Alternative methods for the synthesis of N-nitrosamines have been developed. One such method involves the reaction of a secondary amine with nitric oxide (NO) under superatmospheric pressure. google.com This process has been demonstrated for various secondary amines, yielding the corresponding N-nitroso derivatives in high yields. google.com Another approach utilizes a [NO⁺·Crown·H(NO₃)₂⁻] complex as a source of nitrosonium ions (NO⁺) under mild, homogeneous conditions. organic-chemistry.org
Table 1: Properties of N-Nitroso this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | N,N-Didecylnitrous amide | |
| Synonym | N-Decyl-N-nitroso-1-decanamine | |
| CAS Number | 69112-95-4 | cleanchemlab.com |
| Molecular Formula | C₂₀H₄₂N₂O | cleanchemlab.com |
| Molecular Weight | 326.56 g/mol | cleanchemlab.com |
Reaction Products with Ethylene Oxide or Propylene Oxide
This compound reacts with epoxides like ethylene oxide and propylene oxide through a nucleophilic ring-opening reaction. This process, known as hydroxyalkylation, results in the formation of β-amino alcohols. The reaction is initiated by the nucleophilic attack of the secondary amine's nitrogen atom on one of the carbon atoms of the epoxide ring. tue.nl This attack leads to the opening of the strained three-membered ring.
In the presence of a proton source, the resulting alkoxide intermediate is protonated to yield the final β-amino alcohol product. The reaction with ethylene oxide yields N,N-didecyl-2-hydroxyethylamine. When this compound reacts with propylene oxide, the nucleophilic attack can occur at either of the two non-equivalent carbon atoms of the epoxide ring, leading to a mixture of two isomeric products: 1-(didecylamino)propan-2-ol (major product from attack at the less hindered carbon) and 2-(didecylamino)propan-1-ol (minor product). wikipedia.org
The reaction can be influenced by catalysts and reaction conditions. While some reactions between secondary amines and ethylene oxide require the presence of water or alcohol to proceed, anhydrous conditions can also be used at elevated temperatures and pressures. datapdf.comgoogle.comsemanticscholar.org
Table 2: Products of this compound Reaction with Epoxides
| Reactant 1 | Reactant 2 | Product(s) | General Reaction Type |
|---|---|---|---|
| This compound | Ethylene Oxide | N,N-didecyl-2-hydroxyethylamine | Hydroxyethylation |
| This compound | Propylene Oxide | 1-(didecylamino)propan-2-ol and 2-(didecylamino)propan-1-ol | Hydroxypropylation |
Derivatization for Diglycolamide Ligands
This compound is a key precursor in the synthesis of specific diglycolamide (DGA) ligands, which are highly effective extractants for actinide and lanthanide ions, particularly in the context of nuclear waste management. utwente.nlresearchgate.net These ligands function as tridentate chelators through their two amide carbonyl oxygen atoms and the central ether oxygen atom. researchgate.net
One prominent synthesis route involves the direct coupling of diglycolic acid with a secondary amine, such as this compound, through a melt-amidation reaction. This method is considered environmentally friendly as it can be performed without a solvent or catalyst. The process begins by mixing diglycolic acid and this compound to form an ammonium carboxylate salt. This salt is then heated, causing it to melt and convert into the corresponding N,N,N',N'-tetradecyldiglycolamide (TDecDGA) under a flow of nitrogen gas, with water as the only byproduct. This solvent-free approach offers good yields and high purity without the need for extensive post-reaction purification.
The resulting TDecDGA ligand, derived from this compound, demonstrates the characteristic properties of the DGA class, including high distribution ratios for trivalent metal ions like americium(III) from acidic media. utwente.nl
Table 3: Synthesis of Tetradecyldiglycolamide (TDecDGA)
| Precursor 1 | Precursor 2 | Ligand Product | Synthesis Method | Key Features of Method |
|---|---|---|---|---|
| Diglycolic Acid | This compound | N,N,N',N'-Tetradecyldiglycolamide (TDecDGA) | Melt-amidation | Solvent-free, Catalyst-free, Good yields (85-96%) |
Advanced Applications and Mechanistic Studies of Didecylamine
Didecylamine as a Performance Additive
This compound is a secondary amine with two ten-carbon alkyl chains attached to a nitrogen atom. Its molecular structure, featuring long hydrophobic alkyl tails and a polar amine head, allows it to function as a versatile performance additive in various industrial applications. It is recognized for its role in modifying surface and interfacial properties.
Role in Surfactant Systems
Due to a lack of specific research findings on the mechanisms of surface tension reduction, emulsification principles, and foam control uniquely attributable to this compound, a detailed analysis for the following sections cannot be provided at this time. While this compound is listed among other amines in patents related to emulsifiers and foaming agents, specific mechanistic studies and performance data are not available in the provided search results. google.comgoogle.comgoogle.com
Detailed, scientifically accurate information focusing solely on this compound for this section is not available in the search results.
Detailed, scientifically accurate information focusing solely on this compound for this section is not available in the search results.
Detailed, scientifically accurate information focusing solely on this compound for this section is not available in the search results.
Corrosion Inhibition Research
This compound is utilized as a corrosion inhibitor, particularly in multiphase systems containing brine and acid gases like CO2 and H2S. redalyc.org Its effectiveness stems from its ability to adsorb onto metal surfaces, creating a protective barrier against corrosive species.
The primary mechanism by which this compound inhibits corrosion is through the formation of a protective film on the metal surface. redalyc.orgresearchgate.net This process involves the adsorption of the this compound molecule onto the steel. The polar amine head group (-NH) has an affinity for the metal surface, bonding with it, while the two long, nonpolar decyl chains orient themselves away from the surface. tudelft.nl
This orientation creates a dense, hydrophobic molecular layer that acts as a barrier, blocking corrosive agents in the environment from reaching the metal. redalyc.orgtudelft.nl This film can be described as a form of interphase inhibition, where a multi-molecular film blocks the electrochemical reactions of corrosion. redalyc.org The process is considered a combination of physical adsorption (due to electrostatic interactions) and chemical adsorption (chemisorption). redalyc.org
Studies have shown that this compound can be a more effective and stable inhibitor compared to other fatty amines like hexadecylamine (B48584) and octadecylamine (B50001). redalyc.org This enhanced performance is attributed to the electronic effect of the dual alkyl groups, which increases the electron density on the nitrogen atom, making its lone pair of electrons more available to form a stable coordinate bond with the metal surface. redalyc.org The resulting protective film is stable over a wide range of temperatures. redalyc.org
Interactive Data Table: Corrosion Inhibition Efficiency of this compound
The following table presents data from electrochemical tests on steel in a brine solution containing CO2 and H2S gases, showing the performance of this compound as a corrosion inhibitor at a concentration of 1 ppm under varying conditions. redalyc.org
| Temperature (°C) | Fluid Velocity (m/s) | Corrosion Rate without Inhibitor (mpy) | Corrosion Rate with 1 ppm this compound (mpy) | Inhibition Efficiency (%) |
| 30 | 0 | 11.0 | 1.8 | 83.6 |
| 30 | 1 | 21.0 | 3.5 | 83.3 |
| 30 | 4 | 33.0 | 6.0 | 81.8 |
| 45 | 0 | 13.0 | 2.5 | 80.8 |
| 45 | 1 | 28.0 | 5.0 | 82.1 |
| 45 | 4 | 45.0 | 9.0 | 80.0 |
| 59 | 0 | 15.0 | 3.0 | 80.0 |
| 59 | 1 | 35.0 | 7.0 | 80.0 |
| 59 | 4 | 55.0 | 12.0 | 78.2 |
Biocidal and Antimicrobial Efficacy
This compound is utilized as a biocide and preservative in various industrial applications to control microbial growth and biofouling. riverlandtrading.com Its chemical structure, featuring long alkyl chains, is characteristic of cationic surfactants that exhibit antimicrobial properties. nih.gov
The primary mechanism of action for amine biocides like this compound involves the disruption of microbial cell integrity. researchgate.net As cationic molecules, they are electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. nih.gov
The biocidal process generally proceeds as follows:
Adsorption and Binding: The cationic head of the this compound molecule binds to the anionic sites on the microbial cell surface. nih.gov
Membrane Disruption: The long, hydrophobic didecyl chains penetrate and disrupt the lipid bilayer of the cell membrane. nih.govresearchgate.net This destabilization compromises the membrane's structural integrity and permeability. nih.gov
Leakage of Cellular Contents: The damage to the membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell lysis and death. researchgate.netresearchgate.net
This mechanism is broadly effective against a range of microorganisms, including bacteria and fungi. nih.gov The efficacy is tied to the compound's ability to act as a cationic surfactant, which physically dismantles the primary protective barrier of the microbial cell. nih.gov
The biocidal properties of this compound make it suitable for use in water treatment formulations and industrial cooling systems. riverlandtrading.com In these systems, uncontrolled microbial growth can lead to the formation of biofilms (biofouling), which can impede heat transfer, cause microbiologically influenced corrosion (MIC), and contaminate the water. riverlandtrading.com
This compound helps to ensure water quality and system stability by preventing the proliferation of bacteria and other microorganisms. riverlandtrading.com Its application in water treatment is part of a broader strategy to maintain the efficiency and longevity of industrial equipment by mitigating the detrimental effects of biofouling. riverlandtrading.comnih.gov
Flotation Agent in Mineral Processing
This compound, a member of the long-chain primary amine family, serves as a cationic collector in the froth flotation process, a method widely used for mineral beneficiation. ufrgs.brgoogle.com This process separates valuable minerals from gangue (unwanted material) based on differences in their surface wettability. researchgate.net The primary role of a collector like this compound is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). researchgate.net These now-hydrophobic particles can attach to air bubbles introduced into the flotation cell and rise to the surface, forming a mineralized froth that can be skimmed off, while hydrophilic particles remain in the slurry. researchgate.netnih.gov
Amine-type collectors are particularly effective for the flotation of silicate (B1173343) minerals, such as quartz, from ores like iron and phosphate (B84403) ore. ufrgs.brcapes.gov.brgoogle.com The effectiveness of the flotation process is influenced by several factors, including the collector concentration, pH of the slurry, and the presence of other reagents. researchgate.netresearchgate.net The use of amine collectors is a cornerstone of reverse flotation processes, where the gangue (e.g., silica) is floated away from the valuable mineral (e.g., iron oxides). ufrgs.brresearchgate.net
Table 1: Factors Influencing this compound Flotation Performance
| Factor | Description | Impact on Flotation | Source(s) |
|---|---|---|---|
| pH | Affects the surface charge of minerals and the speciation of the amine collector (ionic vs. molecular form). | Crucial for selective adsorption; optimal pH ranges vary for different mineral systems. | capes.gov.brresearchgate.net |
| Collector Concentration | The amount of this compound added to the slurry. | Insufficient concentration leads to poor hydrophobicity; excessive amounts can cause erratic flotation. | researchgate.netcapes.gov.br |
| Conditioning Time | The time the collector is in contact with the mineral slurry before aeration. | Longer times can improve collector adsorption on the mineral surface. | researchgate.net |
| Particle Size | The size of the mineral particles being processed. | Flotation is most effective for a specific particle size range; very fine particles can be challenging to recover. | researchgate.net |
The ability of this compound to act as a flotation collector stems from its amphiphilic structure, consisting of a polar amine head group and a non-polar dual-alkyl (didecyl) tail. The mechanism of hydrophobicity enhancement involves the adsorption of this compound onto the mineral surface. researchgate.net
On minerals like quartz (silicon dioxide) in an aqueous solution with a pH greater than 2, the surface is negatively charged. mdpi.com The this compound molecule exists predominantly in its cationic form, the didecylammonium ion (R₂NH₂⁺), where the amine head group carries a positive charge. mdpi.com This leads to an electrostatic attraction between the positively charged amine head and the negatively charged mineral surface. capes.gov.brmdpi.com
Once the polar head group adsorbs, the long, non-polar hydrocarbon tails are oriented outwards into the aqueous phase. researchgate.net This orientation creates a hydrophobic monolayer on the mineral's surface, effectively changing it from hydrophilic to hydrophobic. researchgate.net This increased hydrophobicity is quantifiable by an increase in the contact angle between the mineral surface and an air bubble. researchgate.net The adsorption can occur as individual ions or, at higher concentrations and specific pH values, as surface precipitates or aggregates, which further enhances surface hydrophobicity. capes.gov.br
The selective action of this compound is critical for separating different minerals within an ore. This selectivity is primarily governed by the surface properties of the minerals and the pH of the flotation slurry. researchgate.net For instance, in the reverse flotation of iron ore, this compound is used to float silica (B1680970) gangue away from hematite. researchgate.net By carefully controlling the pH, the surface of quartz becomes negatively charged, promoting the adsorption of the cationic this compound collector, while the conditions are set to minimize its adsorption on hematite. researchgate.net
In the flotation of sulfide (B99878) minerals, the mechanism can be more complex, sometimes involving chemisorption between the nitrogen atom of the amine and metal atoms on the mineral surface, in addition to physical adsorption. researchgate.net The selective separation of sphalerite from quartz, for example, can be achieved because this compound adsorbs differently onto the two mineral surfaces under specific pH conditions. researchgate.net The presence of certain ions can also act as depressants, hindering the collector's adsorption on one mineral while allowing it on another, thereby enhancing separation. ustb.edu.cn For example, Al(III) ions can act as a depressant for magnetite, hindering this compound adsorption on its surface, while having no significant effect on quartz, allowing for their selective separation at high alkalinity. researchgate.net
Antistatic Agent Applications
Plastics and textiles are typically electrical insulators, meaning they are prone to the buildup of static electricity on their surfaces. europlas.com.vnspecialchem.com This static charge can be generated through friction during processing, handling, or use, leading to various problems such as dust attraction, processing difficulties, electrostatic discharge (ESD) that can damage electronic components, and even fire hazards. europlas.com.vnspecialchem.comprocessingmagazine.com this compound, as part of the alkylamine chemical family, is utilized in formulations for antistatic agents to mitigate these issues. nbinno.com These agents function by increasing the electrical conductivity of the material's surface, allowing the static charge to dissipate safely. europlas.com.vndeuteron.com
Antistatic agents can be applied externally (topically) or incorporated internally into the polymer matrix during manufacturing. europlas.com.vnpcc.eu Alkylamine derivatives are often used as internal antistats, providing long-lasting protection. nbinno.comdeuteron.com They are effective in a variety of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and styrenics. europlas.com.vn
The primary mechanism by which this compound and other amine-based antistats reduce static electricity is by attracting atmospheric moisture to the surface of the plastic or textile. europlas.com.vndeuteron.com These additives are typically hygroscopic. europlas.com.vn When used as an internal additive, the antistatic agent migrates from the bulk of the polymer to the surface. deuteron.comkao.com
At the surface, the polar part of the amine molecule attracts water molecules from the surrounding air. deuteron.com This creates a microscopic, invisible layer of moisture on the material's surface. deuteron.com Water, containing dissolved ions, is a conductor of electricity. This conductive layer provides a path for the static charge to dissipate, preventing it from accumulating to problematic levels. europlas.com.vnprocessingmagazine.com The effectiveness of this mechanism is therefore dependent on the ambient humidity; higher humidity generally leads to better antistatic performance. europlas.com.vndeuteron.com The goal is to lower the surface resistivity of the material into a range where charge can no longer accumulate, typically from an insulative 10¹⁴-10¹⁶ Ω/sq to a dissipative 10⁹-10¹² Ω/sq. pcc.eusanyo-chemical-solutions.com
Polymer Modification and Additives
Polymer additives are substances incorporated into polymers to enhance their properties, improve processability, or add new functionalities. mdpi.commolecularcloud.orgresearchgate.net this compound falls into the category of functional additives, specifically as an antistatic agent, which modifies the surface electrical properties of the final polymer product. pqri.org The incorporation of such additives is a form of polymer modification that extends the material's utility and performance in specific applications. mdpi.com
The process involves adding the agent to the polymer resin before or during processing steps like extrusion or molding. pqri.org Additives can be classified based on their function, such as stabilizers (heat, UV), plasticizers, flame retardants, and functional modifiers like antistats. researchgate.net The choice of additive depends on the base polymer, the desired final properties, and the processing conditions. mdpi.com
When this compound is used as an internal antistatic agent, its interaction with the polymer matrix is crucial for its function. The additive must have a degree of controlled incompatibility with the polymer to allow it to migrate, or "bloom," to the surface. deuteron.comkao.com This migration is a dynamic process where the additive moves from the bulk of the material to the surface over time. kao.com
The rate and extent of this migration are influenced by several factors:
Polymer Type: The chemical nature of the polymer (e.g., polarity, crystallinity) affects its compatibility with the additive. kao.com
Glass Transition Temperature (Tg): Migration is generally slower in polymers with a high glass transition temperature (Tg) or high crystallinity, as the polymer chains are less mobile. kao.comnih.gov
Additive Concentration: The concentration of the additive in the matrix influences the driving force for migration. nih.gov
Temperature: Higher temperatures during processing and use can increase the rate of migration. kao.com
The interaction involves the long alkyl chains of this compound interacting with the polymer chains, while the polar amine head provides the functional aspect once it reaches the surface. deuteron.com The presence of the additive can sometimes affect the physical properties of the polymer matrix, such as its plasticity or glass transition temperature. nih.gov The ultimate goal is to achieve a stable, renewable surface layer of the antistatic agent that provides long-term performance. nbinno.com
Stabilizer Systems in Halogen-Containing Polymers
This compound functions as a component within stabilizer systems for halogen-containing polymers, most notably polyvinyl chloride (PVC). The primary degradation pathway for PVC when subjected to heat is dehydrochlorination, a process where hydrogen chloride (HCl) is eliminated from the polymer chain. researchgate.netingenieur-buch.de This elimination creates conjugated double bonds (polyene sequences), which lead to discoloration and a deterioration of the polymer's mechanical properties. researchgate.netingenieur-buch.de
Amines, including this compound, can contribute to the stabilization of PVC. When PVC is heated in the presence of amines, it can undergo a chemical dehydrochlorination reaction. researchgate.net Stabilizer systems are designed to counteract this degradation. They work by neutralizing the released hydrogen chloride, which is an autocatalyst for further degradation. specialchem.comnagase.com Additives that capture acidic substances like HCl are known as acid scavengers or halogen catchers. nagase.com While simple amines can promote dehydrochlorination, in sophisticated stabilizer packages, they can act as co-stabilizers. These systems often include metal carboxylates (like calcium or zinc stearates), perchlorate (B79767) salts, and other organic compounds. ingenieur-buch.despecialchem.comgoogle.com The function of the stabilizer is to neutralize HCl, replace the labile chlorine atoms on the PVC chain that are prone to initiating degradation, and prevent oxidation. specialchem.com The inclusion of various nitrogen-containing compounds in these stabilizer compositions is a common strategy to create effective, heavy-metal-free systems. researchgate.netjustia.com
Dispersing Additives for Pigments
This compound's chemical structure lends itself to use as a dispersing additive for pigments in liquid media like paints and coatings. The process of pigment dispersion involves three primary stages: wetting, deagglomeration, and stabilization. abbeymb.comchempoint.com Dispersing agents are crucial for the stabilization phase, preventing the finely ground pigment particles from reagglomerating or flocculating. abbeymb.comspecialchem.com
A dispersing agent functions by adsorbing onto the surface of the pigment particles. chempoint.comspecialchem.com this compound, as a long-chain aliphatic amine, possesses a polar amine head group that can act as an "anchoring group" with a strong affinity for the pigment surface. specialchem.comigmresins.com The two long decyl chains are non-polar and provide steric hindrance. Once the amine group anchors to the pigment, the hydrocarbon tails extend into the surrounding liquid medium, creating a protective layer that keeps the particles separated. chempoint.comspecialchem.com This mechanism, known as steric stabilization, is highly effective across a wide range of conditions. chempoint.com
Effective dispersion with agents like this compound leads to improved color development, higher gloss, better opacity, and reduced viscosity of the pigment concentrate or final coating. igmresins.comjebchem.com
This compound in Nanomaterial Synthesis and Functionalization
Synthesis of Dithiocarbamate-Capped Metal Nanoparticles (e.g., Silver Nanoparticles)
This compound is a key precursor in the synthesis of dithiocarbamate-capped metal nanoparticles. Specifically, it has been successfully used to create stable, nanometer-sized silver particles. nih.govacs.orgacs.org The synthesis process begins with the facile reaction of this compound with carbon disulfide (CS₂) in an ethanol (B145695) solution. acs.org This reaction forms this compound dithiocarbamate (B8719985) (DTC10), which serves as the protective or capping ligand for the nanoparticles. acs.org
In a typical synthesis of the silver nanoparticles, silver nitrate (B79036) (AgNO₃) is dissolved in a solvent mixture, and the pre-formed this compound dithiocarbamate ligand is introduced. acs.orgnih.gov The dithiocarbamate ligand effectively stabilizes the silver nanoparticles as they form, preventing aggregation and controlling their growth. nih.govnih.gov This method provides an effective route to producing stable silver nanoparticles with tunable electronic and electrochemical properties. nih.govacs.org
Ligand-Metal Feed Ratio Effects on Nanoparticle Size and Dispersity
A critical factor in the synthesis of dithiocarbamate-capped silver nanoparticles is the initial feed ratio of the ligand (this compound dithiocarbamate) to the metal salt (silver nitrate). Research demonstrates that by carefully controlling this ratio, both the size and the size distribution (dispersity) of the resulting nanoparticles can be precisely managed. nih.govacs.orgacs.org
Studies have shown that as the ligand-to-metal feed ratio is increased, the average core diameter of the silver nanoparticles decreases. nih.govacs.org For instance, the core diameter was found to vary from approximately 5 nm down to 2.5 nm by adjusting this ratio. nih.govacs.orgacs.org Concurrently, the core size dispersity also decreases with a higher feed ratio, meaning the nanoparticles become more uniform in size. nih.govacs.org This relationship is attributed to the increased availability of the capping ligand, which limits the growth of the nanoparticles and passivates their surfaces more effectively. nih.govrsc.org
| Ligand-Metal Feed Ratio | Average Nanoparticle Core Diameter | Core Size Dispersity | Reference |
|---|---|---|---|
| Low | ~5.0 nm | Higher | nih.gov, acs.org, acs.org |
| High | ~2.5 nm | Lower | nih.gov, acs.org, acs.org |
Spectroscopic and Electrochemical Characterization of Nanoparticles
The silver nanoparticles synthesized using this compound dithiocarbamate have been characterized using various analytical techniques to understand their physical and electronic properties.
Spectroscopic Characterization: UV-visible spectroscopy is a primary tool for characterizing these nanoparticles. nih.govnih.gov The studies reveal a distinct surface plasmon resonance (SPR) peak, which is a characteristic optical property of silver nanoparticles. nih.govnih.gov A key finding is that the intensity of this SPR peak diminishes as the particle core size decreases. nih.govacs.org This size-dependent optical behavior is a hallmark of metallic nanoparticles and confirms the successful synthesis of particles in the nanometer regime. nih.gov
Electrochemical Characterization: Electrochemical measurements, such as cyclic voltammetry, provide insight into the electronic properties of the nanoparticles. nih.govcapes.gov.br A significant finding is the difference in voltammetric responses based on particle size. Larger nanoparticles (around 5 nm) tend to show featureless responses. nih.govacs.org In contrast, smaller nanoparticles (around 2.5 nm) give rise to well-defined, step-like features in the voltammograms. nih.govacs.org These features are known as quantized charging or Coulomb staircase phenomena. nih.govacs.org
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Surface plasmon resonance peak intensity decreases as particle size decreases. | Confirms the presence of silver nanoparticles and demonstrates size-dependent optical properties. | nih.gov, acs.org |
| Transmission Electron Microscopy (TEM) | Direct visualization and measurement of nanoparticle core diameters (2.5 nm to 5.0 nm). | Provides direct evidence of nanoparticle size and dispersity control via ligand-metal ratio. | nih.gov, acs.org |
| Cyclic Voltammetry | Well-defined, quantized charging features (Coulomb staircase) for smaller nanoparticles. | Indicates single-electron transfer events, a quantum-size effect. | nih.gov, acs.org |
Single Electron Transfer (SET) Properties in Nanomaterials
The quantized charging features observed during the electrochemical characterization of smaller this compound dithiocarbamate-capped silver nanoparticles are a direct manifestation of single-electron transfer (SET) events. nih.govacs.orgacs.org SET is a quantum mechanical phenomenon that becomes significant when the charging energy of a nanoparticle (e²/2C, where 'e' is the elementary charge and 'C' is the particle's capacitance) is substantially greater than the thermal energy (kT). acs.org
For this condition to be met, the nanoparticle's dimension must be in the low nanometer range, resulting in a very small capacitance. acs.org The discrete steps observed in the voltammetry of the ~2.5 nm silver nanoparticles correspond to the sequential addition of single electrons to the nanoparticle core. nih.govwpmucdn.com This behavior is consistent with observations from scanning tunneling microscopy (STM) measurements performed on individual nanoparticles. nih.govacs.org The ability to synthesize nanoparticles that exhibit clear SET properties opens up potential applications in the field of nanoelectronics, such as components for single-electron transistors. acs.orgwpmucdn.comnih.gov
Applications in Silica-Based Nanoparticles
This compound in Extraction and Separation Science
This compound serves as a crucial precursor in the synthesis of advanced extractants used in separation science, particularly for nuclear waste processing and hydrometallurgy. Its long alkyl chains are fundamental to the lipophilicity and efficacy of the final ligand molecules.
This compound is a key reagent in the synthesis of N,N,N′,N′-tetra-(1-decyl)-3-oxapentane-1,5-diamide, also known as tetradecyl diglycolamide (TDDGA). The synthesis involves the reaction of diglycolyl chloride with this compound. researchgate.net The resulting TDDGA is a highly effective extractant that can be immobilized on inert polymeric supports, such as Amberchrom CG-71, to create extraction chromatographic resins. These resins are designed for the separation of specific metal ions from complex aqueous solutions. The process involves dissolving the TDDGA extractant and sorbing it onto the porous support material, which then can be packed into chromatography columns for separation processes. nih.gov
The primary role of this compound in solvent extraction is as a synthetic building block for powerful extractant molecules like tetradecyl diglycolamide (TDDGA). nih.govresearchgate.net Diglycolamides (DGAs) are a class of neutral, tridentate ligands renowned for their ability to extract trivalent actinides (e.g., Americium, Curium) and lanthanides from highly acidic nuclear waste streams. researchgate.netresearchgate.net The separation process, known as solvent extraction, involves contacting an organic phase containing the DGA extractant with an aqueous phase containing the dissolved metal ions. The DGA ligand selectively complexes with the target metal ions, transferring them to the organic phase. acs.org This technique is central to partitioning and transmutation (P&T) strategies, which aim to reduce the long-term radiotoxicity of nuclear waste. rsc.org
Table 1: Extraction Data for Trivalent Metal Ions Using Diglycolamide (DGA) Based Systems This table presents representative distribution coefficients (D) for the extraction of Americium (Am) and Europium (Eu), often used as analogs for trivalent actinides and lanthanides, respectively. Data is for TODGA, a structurally similar DGA to TDDGA.
| Metal Ion | Extractant System | Aqueous Phase | Distribution Coefficient (D) | Reference |
| Am(III) | 0.2 M TODGA + 0.5 M DMDOHEMA in TPH | Synthetic PUREX Raffinate | >100 | epa.gov |
| Eu(III) | 0.2 M TODGA + 0.5 M DMDOHEMA in TPH | Synthetic PUREX Raffinate | >100 | epa.gov |
| Am(III) | 0.1 M TODGA in n-dodecane | 3 M HNO₃ | ~30 | researchgate.net |
| Eu(III) | 0.1 M TODGA in n-dodecane | 3 M HNO₃ | ~20 | researchgate.net |
The molecular structure of the extractant is paramount to its function, and the decyl groups originating from this compound in TDDGA play a significant role in its structure-activity relationship. researchgate.netnih.gov
Lipophilicity : The four long decyl chains confer high lipophilicity to the TDDGA molecule, ensuring its solubility in the organic diluent (e.g., kerosene, n-dodecane) and minimizing its loss to the aqueous phase.
Steric Effects : The length and arrangement of the alkyl chains influence the steric environment around the metal-binding site. nih.govosti.gov Subtle changes, such as chain length or branching, can dramatically alter the extraction strength and selectivity for different metal ions. researchgate.netelsevierpure.com Generally, DGAs with shorter, linear alkyl chains exhibit higher distribution ratios, as longer or more branched chains can cause steric crowding around the binding site, hindering complexation. osti.gov
Coordination : The core of the DGA ligand consists of two amide carbonyl oxygens and one ether oxygen, which act as a tridentate chelate to coordinate with the metal ion. researchgate.net The alkyl chains provided by this compound, while not directly involved in the primary coordination sphere, create a nonpolar outer layer that facilitates the transfer of the entire metal-ligand complex into the organic phase.
Diglycolamide-based extractants like TDDGA are specifically designed to be effective in highly acidic conditions, typically nitric acid, which is used to dissolve spent nuclear fuel. researchgate.nettandfonline.com The extraction efficiency of metal ions is strongly dependent on the concentration of the acid.
Initially, the distribution ratio (D) of trivalent lanthanides and actinides often increases as the nitric acid concentration rises. nih.gov This is attributed to the salting-out effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of the extractable neutral metal-nitrate complex. acs.org However, at very high acid concentrations, the extraction efficiency may decrease due to the competitive extraction of nitric acid itself by the DGA ligand, which reduces the amount of free ligand available to complex with the metal ions. nih.govtandfonline.com
Table 2: Effect of Nitric Acid Concentration on Nd(III) Extraction by DGA Isomers This table shows the distribution ratio (DNd) for Neodymium(III) at various HNO₃ concentrations, illustrating the typical trend of extraction efficiency.
| HNO₃ Concentration (mol/L) | DNd (for Ligand LI) | DNd (for Ligand LII) | Reference |
| 0.5 | ~15 | ~8 | nih.gov |
| 1.0 | ~40 | ~20 | nih.gov |
| 2.0 | ~90 | ~45 | nih.gov |
| 3.0 | ~120 | ~60 | nih.gov |
| 4.0 | ~110 | ~55 | nih.gov |
| 6.0 | ~80 | ~40 | nih.gov |
Note: LI and LII are isomeric diglycolamide extractants studied in the referenced paper. nih.gov
A significant operational challenge in solvent extraction is the formation of a "third phase"—a heavy, extractant-rich organic layer that separates from the diluent-rich light organic phase. rsc.orgnih.gov This phenomenon occurs when the extracted metal-ligand complex exceeds its solubility limit in the organic diluent, often at high metal or acid loading. osti.gov
The structure of the DGA ligand is a key factor in mitigating third phase formation. The long alkyl chains, such as the decyl groups derived from this compound in TDDGA, enhance the solubility of the resulting metal complexes in nonpolar diluents like n-dodecane. nih.gov Asymmetric DGAs, for example N,N-didecyl-N′,N′-dioctyl diglycolamide, have been shown to improve performance by inhibiting third phase formation. nih.gov Furthermore, the addition of "phase modifiers" to the organic solvent is a common strategy. tandfonline.com These modifiers are typically long-chain alcohols (e.g., 1-octanol) or other amides that increase the polarity of the organic phase, improving the solubility of the polar metal-ligand aggregates and preventing their separation into a third phase. rsc.orgnih.govtandfonline.com
Purification of Radioisotopes
The purification of radioisotopes is a critical step in the nuclear fuel cycle and for the production of radiopharmaceuticals. nih.gov Solvent extraction, also known as liquid-liquid extraction, is a widely employed technique for this purpose due to its high selectivity and efficiency, even at very low concentrations of the target radioisotope. google.com Long-chain amines, including this compound, are effective extractants for certain radioisotopes, particularly for the separation of trivalent actinides from lanthanides in acidic waste streams. nih.goviaea.org
The mechanism of extraction involves the formation of an ion-pair complex between the protonated amine in the organic phase and the anionic complex of the metal ion in the aqueous phase. The efficiency of this extraction is dependent on several factors, including the acidity of the aqueous phase, the concentration of the amine in the organic diluent, and the nature of the diluent itself.
While specific research detailing the performance of this compound is not as extensive as for other extractants like tri-n-octylamine (TOA) or di-(2-ethylhexyl)phosphoric acid (HDEHP), its structural similarity to other effective long-chain amines suggests its utility in these separation processes. kit.edu For instance, in the separation of Americium-241 (241Am) from nuclear waste solutions, long-chain amines are used to selectively extract the trivalent actinide. nih.govdtu.dklanl.gov The general principle involves the extraction of Am(III) from a high nitrate, low acid feed into an organic phase containing the amine.
Table 1: General Parameters for Trivalent Actinide Extraction using Long-Chain Amines
| Parameter | Typical Range/Value | Purpose |
| Aqueous Phase | ||
| Acidity (HNO₃) | 0.01 - 0.1 M | To prevent hydrolysis of metal ions and ensure formation of anionic complexes. |
| Salting-out Agent | High concentration (e.g., > 5M NO₃⁻) | Enhances the extraction of the metal complex into the organic phase. |
| Organic Phase | ||
| Extractant | Long-chain amine (e.g., this compound) | Forms an ion-pair with the target radioisotope complex. |
| Diluent | Aliphatic or aromatic hydrocarbon (e.g., dodecane) | Dissolves the amine and the extracted complex. |
| Modifier | Long-chain alcohol (e.g., decanol) | Prevents the formation of a third phase and improves solubility. |
| Stripping Solution | ||
| Composition | Dilute acid (e.g., 0.1 M HNO₃) or complexing agent | To back-extract the radioisotope from the organic phase for further purification. |
This table presents generalized data for the class of long-chain amines, as specific detailed research findings for this compound in radioisotope purification are limited in publicly available literature.
This compound as a Chemical Intermediate
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules with specific industrial applications. google.com Its secondary amine functionality allows for further chemical modifications, most notably the formation of quaternary ammonium (B1175870) compounds.
Synthesis of Pharmaceuticals
This compound serves as a precursor in the synthesis of quaternary ammonium compounds (QACs) that possess antimicrobial properties. biosynth.com One such compound is didecyldimethylammonium bromide (DDMAB), which is used as a disinfectant and antiseptic. google.com The synthesis involves the methylation of this compound. DDMAB has been formulated into novel drug delivery systems, such as pharmaceutical deep eutectic solvents (PDESs), to enhance its antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, the structural motif of long-chain amines is integral to the synthesis of certain antifungal agents. Although direct synthesis from this compound is not always the primary route, analogous structures are built using similar amine intermediates. For example, the modification of the antifungal compound occidiofungin involves reductive amination with long-chain amines to restore its biological activity. frontiersin.org
Table 2: Synthesis of Didecyldimethylammonium Bromide (DDMAB)
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
| This compound | Methyl Bromide | Isopropyl Alcohol | Pressure: 0.05-0.1 MPa, Temperature: 50-90 °C | Didecyldimethylammonium Bromide |
Data synthesized from patent literature describing the synthesis of DDMAB. google.comgoogle.com
Production of Agrochemicals
In the agrochemical industry, amines are fundamental building blocks for the synthesis of active ingredients in herbicides and fungicides. nih.govorientjchem.org this compound can be a starting material for producing quaternary ammonium salts that exhibit herbicidal or fungicidal properties. The addition of amines to herbicide formulations, such as those containing glyphosate (B1671968) or 2,4-D, can also serve to reduce drift and volatility. beyondpesticides.org
The general synthetic strategy involves the quaternization of this compound to produce compounds that can disrupt cell membranes or interfere with metabolic processes in weeds and fungi. For example, amide derivatives of herbicides are synthesized to improve their efficacy and reduce their environmental impact. orientjchem.orgresearchgate.net While specific, widely commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, the underlying chemistry of amine-based agrochemicals supports its potential in this sector. nih.govvalpo.edu The development of new antifungal agents often involves the synthesis of azole derivatives, some of which incorporate long-chain amine moieties to enhance their activity. nih.govnih.govresearchgate.net
Development of Specialty Chemicals
This compound is a key precursor in the synthesis of various specialty chemicals, particularly surfactants and phase-transfer catalysts.
Gemini (B1671429) Surfactants: this compound can be used to synthesize gemini surfactants, which are a class of surfactants containing two hydrophilic head groups and two hydrophobic tails linked by a spacer. nih.govpreprints.org These surfactants exhibit superior surface activity and can form micelles and vesicles at much lower concentrations than their single-chain counterparts. nih.govmdpi.com The synthesis often involves the reaction of this compound with a dihalogenated compound that acts as the spacer. nih.gov
Table 3: Example Synthesis of a Gemini Surfactant from a this compound Analog
| Reactant 1 | Reactant 2 | Spacer | Product |
| N-dodecyl-N,N-dimethylamine | 1,6-dibromohexane | Hexamethylene | Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide) |
This table illustrates a typical synthesis of a gemini surfactant, where a tertiary amine analogous to a derivative of this compound is used. preprints.org
Phase-Transfer Catalysts: Quaternary ammonium salts derived from this compound can function as phase-transfer catalysts (PTCs). sciencemadness.orgyoutube.comphasetransfercatalysis.com PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one of the reactants across the phase boundary. rsc.orgchimia.chnih.gov For example, didecyldimethylammonium chloride is a known phase-transfer catalyst. sciencemadness.org These catalysts are used in a variety of organic syntheses, including alkylation, esterification, and polymerization reactions, offering advantages such as milder reaction conditions and improved yields. youtube.com
Computational and Spectroscopic Characterization of Didecylamine and Its Interactions
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for understanding the intrinsic properties of didecylamine and its interactions at an atomic scale. Techniques such as quantum chemistry and molecular dynamics offer predictive power that complements experimental findings.
Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules. mdpi.comosti.gov These calculations can determine the frequencies and intensities of vibrational modes, which correspond to specific molecular motions like stretching, bending, and twisting of chemical bonds. nih.govresearchgate.net For complex systems, such as this compound adsorbed on a surface, these simulations are crucial for assigning spectral features observed in experimental techniques like Inelastic Electron Tunneling Spectroscopy (IETS). acs.org
In a study of alkyl-dithiocarbamate monolayers formed by the reaction of this compound and carbon disulfide, quantum chemical simulations were used to calculate the predicted frequencies and intensities of vibrational modes. acs.org This theoretical analysis was vital for accurately assigning the experimentally observed IETS spectra, helping to differentiate the vibrational modes characteristic of the dithiocarbamate (B8719985) attachment to a gold surface from other molecular vibrations. acs.orgsigmaaldrich.com The agreement between the calculated and experimental spectra provides a reliable basis for interpreting the molecular structure and bonding within the monolayer. mdpi.comnih.gov
Table 1: Illustrative Example of DFT-Calculated vs. Experimental Vibrational Frequencies for Amine-Related Functional Groups This table is an illustrative example based on typical findings in DFT-aided spectral analysis, as specific data for this compound was not detailed in the provided search results.
| Vibrational Mode | Functional Group | Typical DFT-Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 - 3500 | 3300 - 3500 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | 1020 - 1220 |
| CH₂ Scissoring | Alkyl Chain | 1450 - 1470 | 1440 - 1465 |
| CH₂ Rocking | Alkyl Chain | 720 - 725 | 715 - 725 |
First-principles calculations based on DFT are frequently used to determine the adsorption energy of molecules on various surfaces. tum.deyoutube.com This energy quantifies the strength of the interaction between an adsorbate, such as this compound, and a catalyst or substrate surface. arxiv.org The calculation involves computing the total energies of the combined adsorbate-surface system, the isolated molecule, and the bare surface. A negative adsorption energy indicates a favorable, exothermic process. youtube.com
Studies on long-chain amines like octadecylamine (B50001) have used DFT to calculate adsorption energies on crystalline surfaces such as KCl and NaCl. researchgate.net These calculations revealed that the interaction between the amine cation (R-NH3+) and the KCl surface was significantly stronger than with the NaCl surface, explaining the selective flotation of KCl. researchgate.net The total binding energy can be broken down into components, including short-range chemical bonding and long-range van der Waals interactions, to better understand the nature of the adsorption. rsc.org For this compound, such calculations would be critical in fields like corrosion inhibition and mineral processing to understand its surface affinity and mechanism of action.
Table 2: Example Adsorption Energies of Amine Cations and Water on Crystal Surfaces (Based on ODA+ Data)
| System | Adsorption Energy (eV) |
| KCl-ODA⁺ | -0.383 to -0.149 |
| NaCl-H₂O | Negative |
| KCl-H₂O | Negative |
| NaCl-ODA⁺ | Negative (less favorable than KCl-ODA⁺) |
| Source: Adapted from findings on Octadecylamine (ODA) in DFT studies. researchgate.net |
The characterization of electron transfer through molecular systems is fundamental to the field of molecular electronics. This compound can be a component of molecules designed to act as molecular wires. Computational and experimental methods are used to assess the efficiency of electron transport across these molecules when they form a junction between two electrodes. capes.gov.br
In studies comparing different chemical attachments for monolayers on gold surfaces, junctions incorporating alkyl-dithiocarbamates, formed from this compound, were analyzed. acs.orgsigmaaldrich.com These junctions exhibited a higher current density compared to those made with alkanethiolate molecules of similar length. acs.org This finding suggests that the dithiocarbamate linkage provides a more efficient pathway for electron transfer, indicating better electronic coupling between the molecule and the gold electrode. acs.org This enhanced conductivity is crucial for the development of molecular-scale electronic devices.
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for the experimental characterization of this compound, especially when it is part of a monolayer or used as a capping agent for nanoparticles. These methods probe molecular vibrations and electronic properties to provide detailed structural and functional information.
Inelastic Electron Tunneling Spectroscopy (IETS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed on an insulating layer between two metal electrodes. nih.govwikipedia.org When a voltage is applied across the junction, most electrons tunnel elastically without losing energy. However, a small fraction can excite a molecular vibration, an inelastic process that opens an additional tunneling channel. wikipedia.orgnih.gov This results in a small increase in conductance at a voltage corresponding to the vibrational energy of the mode, which is detected by measuring the second derivative of the current with respect to voltage (d²I/dV²). nih.gov
IETS has been successfully employed to characterize monolayers formed from this compound. acs.orgsigmaaldrich.com Specifically, it was used to analyze alkyl-dithiocarbamate films on gold. acs.org The resulting spectra showed distinct vibrational modes that confirmed the chemical structure of the dithiocarbamate headgroup attaching the molecule to the surface. The appearance of modes associated with the delocalized bonds of the dithiocarbamate attachment served as direct evidence of electron transport occurring through this specific chemical linker. acs.org The high sensitivity of IETS makes it capable of detecting less than a monolayer of molecules. nih.gov
Table 3: Key Vibrational Modes Identified by IETS for this compound-Dithiocarbamate (DDA-DTC) Monolayers This table is a representation of the types of modes identified for dithiocarbamate monolayers in the cited literature.
| Frequency Range (meV) | Assignment | Significance |
| ~360 | C-H stretch | Characteristic of the alkyl chains |
| ~170 | C-H bend/scissoring | Characteristic of the alkyl chains |
| ~110-120 | C-N stretch | Part of the dithiocarbamate headgroup |
| ~70 | C-S stretch | Confirms dithiocarbamate structure |
| < 50 | Au-S stretch | Evidence of chemisorption to gold surface |
| Source: Based on data for alkyl-dithiocarbamate monolayers. acs.org |
UV-Visible (UV-Vis) spectroscopy is a primary and accessible technique for characterizing metal nanoparticles. nerc.ac.ukyoutube.com Noble metal nanoparticles, such as gold and silver, exhibit a phenomenon called Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of their conduction electrons in response to incident light. This results in a strong and characteristic absorption band in the UV-Vis spectrum. libretexts.org
The position and shape of this LSPR peak are highly sensitive to the nanoparticle's size, shape, aggregation state, and, crucially, its local dielectric environment. libretexts.orgrsc.org When molecules like this compound are used as capping agents and bind to the nanoparticle surface, they alter this environment. This change is readily detected as a shift in the LSPR peak wavelength (λmax). libretexts.orgresearchgate.net For instance, the adsorption of a capping agent typically causes a "red shift" (a shift to a longer wavelength), confirming the successful coating of the nanoparticles. Therefore, UV-Vis spectroscopy serves as a rapid and effective tool to monitor the synthesis, functionalization with this compound, and colloidal stability of nanoparticle solutions. nerc.ac.ukrsc.org
Mass Spectrometry for Derivative Identification
Mass Spectrometry (MS) is a fundamental analytical technique for the identification and structural elucidation of chemical compounds. In the context of this compound and other primary amines, MS is often employed following a derivatization step, particularly for analysis using Gas Chromatography-Mass Spectrometry (GC-MS). iu.edu Derivatization is a process that chemically modifies a compound to produce a new compound, or derivative, which has properties that are more suitable for a given analytical method. iu.edu For primary amines like this compound, derivatization is beneficial as it can improve thermal stability and reduce undesirable interactions with the GC column, leading to better chromatographic behavior, such as sharper and more symmetrical peaks. iu.edu
Several types of derivatizing agents can be used for primary amines, including acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu When this compound reacts with such an agent, a labile hydrogen on the nitrogen atom is replaced with a more stable functional group (e.g., a trifluoroacetyl or trimethylsilyl (B98337) group). iu.edu
Once the derivative is formed and introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum produced shows the molecular ion of the derivative, which confirms its molecular weight, and a series of fragment ions. The fragmentation pattern is characteristic of the derivative's structure and provides crucial information for its definitive identification. iu.edu For instance, the mass spectra of derivatives often feature unique fragment ions that are not present or abundant in the spectrum of the underivatized compound, aiding in the confirmation of its identity. iu.edu While specific mass spectral library entries for all possible this compound derivatives may not be universally available, the interpretation of the fragmentation patterns allows for their identification. iu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the different types of hydrogen atoms in the molecule. The spectrum is characterized by signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two decyl chains, as well as the N-H proton of the secondary amine group. chemicalbook.comnih.gov
A triplet signal appears for the terminal methyl (CH₃) protons.
A complex series of multiplet signals arises from the numerous methylene (CH₂) groups along the alkyl chains.
A signal corresponding to the proton attached to the nitrogen (N-H) is also present. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. Each chemically distinct carbon atom gives rise to a separate signal. uobasrah.edu.iqnih.gov The spectrum would show signals for the terminal methyl carbon, the various methylene carbons along the decyl chains, and the carbon atom directly bonded to the nitrogen atom (α-carbon). The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom.
Below is a table summarizing the expected NMR data for this compound.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Description |
|---|---|---|---|
| ¹H | -CH₃ (Terminal methyl) | ~0.8-0.9 | Triplet signal from the six protons of the two terminal methyl groups. chemicalbook.com |
| ¹H | -(CH₂)₈- | ~1.2-1.4 | A large, complex multiplet representing the bulk of the methylene protons in the alkyl chains. chemicalbook.com |
| ¹H | -NH-CH₂- | ~2.5-2.7 | Multiplet for the four protons on the carbons alpha to the nitrogen. chemicalbook.com |
| ¹H | -NH- | Variable | A broad or sharp singlet for the amine proton, its position can vary with solvent and concentration. chemicalbook.com |
| ¹³C | -CH₃ (Terminal methyl) | ~14 | Signal for the terminal carbon of the decyl chains. nih.gov |
| ¹³C | -(CH₂)n- | ~22-32 | Multiple signals for the different methylene carbons within the alkyl chains. nih.gov |
| ¹³C | -NH-CH₂- | ~50 | Signal for the carbon atom directly attached to the nitrogen. nih.gov |
Surface Analysis Techniques in this compound Research (e.g., SEM, EDX)
In materials science, the application of this compound often involves its use as a surface modifying agent, corrosion inhibitor, or as a component in the formation of thin films or nanoparticle coatings. To characterize these surfaces, techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are indispensable. researchgate.netbostonchemicaldata.com
Scanning Electron Microscopy (SEM): SEM is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. researchgate.net The interaction of the electron beam with the sample's atoms produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. youtube.com In this compound research, SEM would be used to visualize the surface morphology, topography, and particle distribution on a substrate treated with the compound. researchgate.netnih.gov For example, if this compound were used to create a protective film, SEM could reveal the uniformity, thickness (via cross-section analysis), and integrity of that film, as well as identify any defects or pores. lucideon.comwur.nl The high magnification capabilities of SEM allow for detailed examination of features at the sub-micron scale. lucideon.com
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): EDX is an analytical technique that is almost always coupled with SEM. wikipedia.org When the high-energy electron beam of the SEM strikes the sample, it can cause atoms to eject inner-shell electrons. Electrons from higher energy shells then drop to fill the vacancies, releasing the excess energy as X-rays. youtube.comwikipedia.org The energy of these emitted X-rays is characteristic of the element from which they originated. wikipedia.org An EDX detector measures these X-rays to perform elemental analysis or chemical characterization of the sample. lucideon.comwikipedia.org
When analyzing a surface modified with this compound (C₂₀H₄₃N), EDX can confirm its presence and map its distribution. The EDX spectrum would show peaks corresponding to carbon (C) and nitrogen (N), the constituent elements of this compound, in addition to the elements of the underlying substrate. wur.nl This allows researchers to verify that the amine has been successfully applied to the surface and to assess the homogeneity of its distribution. digitalsurf.comcopernicus.org
The combination of SEM and EDX provides both visual (morphological) and chemical information, making it a powerful tool for studying this compound-modified surfaces. bostonchemicaldata.comdigitalsurf.com
| Technique | Principle of Operation | Information Obtained | Application in this compound Research |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | A focused electron beam scans the sample surface, generating signals (secondary and backscattered electrons) that create a high-resolution image. researchgate.netyoutube.com | Surface morphology, topography, particle size and distribution, and microstructure. researchgate.netlucideon.com | Visualizing the uniformity and structure of a this compound coating; assessing the morphology of nanoparticles functionalized with this compound. researchgate.net |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Detects characteristic X-rays emitted from the sample when struck by the SEM's electron beam. Each element emits X-rays at a unique energy level. wikipedia.org | Elemental composition (qualitative and quantitative) and elemental mapping of the surface. lucideon.comwur.nl | Confirming the presence of this compound on a surface by detecting its constituent elements (Carbon, Nitrogen); mapping the distribution of the amine across the sample. digitalsurf.com |
Environmental and Biological Research Perspectives of Didecylamine
Biodegradation Studies of Alkylamines
The breakdown of alkylamines in the environment is primarily a microbial process. nih.gov The susceptibility of these compounds to biodegradation is a key factor in determining their environmental persistence. nih.gov
Microbial Degradation Pathways
The microbial degradation of alkylamines can proceed through different enzymatic pathways. A common initial step involves the cleavage of the carbon-nitrogen (C-N) bond. nih.govnih.gov For primary long-chain alkylamines, this cleavage is often mediated by an alkylamine dehydrogenase, which converts the amine into the corresponding alkanal and ammonium (B1175870). nih.gov The resulting alkanal is then further oxidized by an alkanal dehydrogenase to a fatty acid. nih.govresearchgate.net These fatty acids can then enter the β-oxidation cycle for complete mineralization. nih.govresearchgate.net
In some cases, particularly with ethoxylated fatty amines, biodegradation involves a central fission of the molecule. nih.gov For secondary amines, such as didecylamine, the degradation can be more complex. Some studies on other secondary amines suggest that N-dealkylation to a primary amine or N-hydroxylation can be initial steps in their metabolism by cytochrome P450 enzymes. nih.gov Under anaerobic conditions, the biotransformation of some secondary amines has been observed to be highly efficient. researchgate.net The degradation of nitrosamines, which can be formed from secondary amines, may involve the reduction of the nitroso group, leading to the formation of the corresponding secondary amine, which is then further degraded. acs.org
Enzymes involved in the degradation of amines are diverse and include monoamine oxidases (MAOs), diamine oxidases (DAOs), and multicopper oxidases (MCOs). asm.orgmdpi.comagriscigroup.us MAOs can catalyze the oxidative deamination of primary and some secondary amines. agriscigroup.us DAOs tend to have high substrate specificity, while MCOs can often degrade a broader range of biogenic amines. mdpi.comagriscigroup.us
Substrate Specificity of Degrading Microorganisms
Microorganisms capable of degrading alkylamines often exhibit substrate specificity. For instance, a Pseudomonas species isolated from activated sludge was found to degrade primary alkylamines with chain lengths from C3 to C18, showing a preference for those with 8 to 14 carbons. nih.gov This particular strain did not, however, show activity towards this compound, a secondary amine. nih.gov
Studies on various lactic acid bacteria have also revealed strain-dependent substrate specificity for the degradation of biogenic amines. asm.org For example, some strains of Lactobacillus plantarum have shown significant degradation capabilities for histamine (B1213489) and tyramine. agriscigroup.us The ability of a microorganism to degrade a specific amine is dependent on the enzymes it produces. asm.orgagriscigroup.us
Identification of Biodegradation Intermediates
The identification of intermediate products is crucial for understanding the complete degradation pathway. In the degradation of primary alkylamines by Pseudomonas sp. strain BERT, alkanals and fatty acids were identified as key intermediates. nih.gov The detection of PMS-dependent long-chain aldehyde dehydrogenase activity in cell-free extracts grown on octylamine (B49996) supports the role of alkanals as significant intermediates in this pathway. nih.gov
Environmental Fate and Transport Studies
The environmental fate and transport of this compound and other long-chain aliphatic amines are influenced by their physical and chemical properties. These compounds can be released into the environment through various industrial processes and consumer uses. gazette.gc.cacanada.ca Releases are expected to occur primarily to water via wastewater treatment systems, but also directly to water from industrial sites and to soil through the application of biosolids. canada.cacanada.ca
Long-chain aliphatic amines are not expected to persist in water, soil, or sediment. gazette.gc.ca However, their transport can occur in the water column or they may settle into bed sediment. gazette.gc.ca The potential for bioaccumulation in aquatic organisms is related to the alkyl chain length, with those having C14 or longer chains showing a high potential to bioaccumulate. gazette.gc.ca The partitioning behavior of these compounds is complex; for instance, some similar compounds tend to aggregate at the interface between octanol (B41247) and water, making the determination of the octanol-water partition coefficient (Kow) challenging. itrcweb.org
Assessment of Ecotoxicological Impact (excluding direct toxicity)
Beyond direct toxicity, long-chain aliphatic amines can have other ecotoxicological impacts. Experimental data indicate that these compounds have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. gazette.gc.ca These effects can include disruptions in behavior, growth, reproduction, and development. mdpi.commdpi.com
The presence of these substances in aquatic environments can lead to species depletion and habitat degradation. mdpi.com Even at sub-lethal concentrations, chemical contaminants can alter the behavior and vigor of organisms. cabidigitallibrary.org The acidification of water bodies can also affect the properties and bioavailability of aromatic amines, potentially altering their toxicity and persistence. mdpi.com
Human Health and Occupational Exposure Considerations (excluding direct dosage/administration)
Occupational exposure to amines can occur in various industries where they are used as solvents, intermediates, and catalysts. rpsgroup.com Inhalation of amine vapors is a primary route of exposure and can cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath. rpsgroup.comnj.gov A specific condition known as glaucopsia, or blue-grey vision with halos around lights, can occur after exposure to amine vapor. rpsgroup.com
Long-term exposure may lead to more chronic health issues. rpsgroup.com To mitigate risks, occupational exposure limits (OELs) are established for some amines. For this compound, an OEL of 5 mg/m³ has been recommended to prevent respiratory distress. vulcanchem.com Engineering controls, such as adequate ventilation and local exhaust, are crucial for minimizing airborne concentrations. cleanchemlab.com Personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling these compounds. echemi.comscbt.com Good work practices, such as prompt changing of contaminated clothing and the availability of emergency eyewash stations and showers, are also recommended to reduce hazardous exposures. nj.gov
Future Research Directions and Emerging Applications of Didecylamine
Novel Synthetic Routes and Green Chemistry Approaches
The chemical industry is increasingly driven by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. chemistryjournals.net Future research into the synthesis of didecylamine will likely focus on developing more sustainable and efficient methods that align with these principles.
Current research in organic synthesis points toward several promising avenues for the greener production of secondary amines like this compound. One area of focus is the development of novel catalytic systems that can facilitate direct amide formation under milder conditions, potentially reducing energy consumption and byproducts. rsc.org For example, studies on bifunctional N,N-di-isopropylbenzylamine-2-boronic acid catalysts have shown improved reactivity for direct amide formation, a key step in some amine synthesis pathways. rsc.org Another promising strategy is photoredox catalysis, which uses visible light to drive chemical reactions, offering a more energy-efficient alternative to traditional heating methods. rsc.org Recent studies have demonstrated the synthesis of functionalized linear aliphatic primary amines using processes like decarboxylative radical-polar crossover, a method that could be adapted for secondary amines. rsc.org
Future investigations could explore:
Biocatalysis: Utilizing enzymes or whole-cell systems for amine synthesis offers high selectivity under mild conditions, reducing the environmental impact. ijsetpub.com
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processing. chemistryjournals.net
Alternative Solvents: Research into using environmentally benign solvents like water, ethanol (B145695), or ionic liquids can significantly reduce the pollution associated with organic synthesis. chemistryjournals.net
Renewable Feedstocks: A major goal of green chemistry is to move away from petroleum-based starting materials toward renewable resources like biomass. ijsetpub.com Developing synthetic pathways to this compound from bio-derived precursors is a key long-term objective.
| Synthetic Approach | Core Principle | Potential Advantages | Relevant Research Finding |
|---|---|---|---|
| Advanced Catalysis | Lowering activation energy and increasing selectivity. | Reduced energy consumption, fewer byproducts, milder reaction conditions. | Bifunctional boronic acid catalysts have been developed for direct amide formation, a related process. rsc.org |
| Photoredox Catalysis | Using visible light to initiate reactions. | High energy efficiency, precise control over reactions. | Visible-light-mediated methods are being used for complex C-H functionalization with amines as reagents. rsc.org |
| Biocatalysis | Employing enzymes or microbial cells as catalysts. | High specificity, mild operating conditions (temperature, pressure), biodegradable catalysts. | Biocatalysts are recognized as valuable tools for synthesizing complex organic compounds sustainably. ijsetpub.com |
| Decarboxylative Coupling | Using readily available carboxylic acids as starting materials. | Excellent yields and utilization of potentially renewable feedstocks. | The decarboxylative radical-polar crossover process has been effective for synthesizing functionalized primary amines. rsc.org |
Advanced Materials Science Applications
This compound's unique molecular structure, featuring two long alkyl chains and a functional amine head, makes it a valuable component in the field of materials science. case.edu Its role often involves acting as a surface modifier, stabilizing agent, or structural template in the creation of advanced materials with tailored properties.
Emerging research highlights several key areas where this compound is making an impact:
Nanoparticle Synthesis: this compound and its derivatives are used as capping or protecting ligands in the synthesis of metal nanoparticles. In the creation of silver nanoparticles, this compound dithiocarbamates serve as protecting ligands, allowing for control over the particle's core diameter and dispersity. nih.gov Similarly, it has been used to modify the surface of copper nanoparticles for applications as lubricant additives. researchgate.net
Perovskite Nanocrystals: In the rapidly developing field of perovskite optoelectronics, secondary aliphatic amines like this compound are used to synthesize shape-pure and nearly monodispersed Cesium Lead Bromide (CsPbBr₃) nanocubes. acs.org The choice of amine and reaction temperature allows for tuning the size of the nanocubes, which in turn affects their optical and electronic properties. acs.org
Vanadium Oxide Nanostructures: Research into the synthesis of vanadium oxide nanotubes (VONTs) has explored the use of various amines as templates for the scrolling of vanadium oxide layers. While primary amines like dodecylamine (B51217) and octadecylamine (B50001) successfully templated the formation of nanotubes, experiments using the secondary amine this compound proved ineffective, instead producing exfoliated crystalline nanobelts. ucc.ie This finding is significant as it helps elucidate the binding mechanism required for VONT formation, indicating that primary amines are essential for the process. ucc.ie
| Material System | Role of this compound | Key Research Finding | Reference |
|---|---|---|---|
| Silver Nanoparticles | Protecting Ligand (as dithiocarbamate) | Controls core diameter (from 5 to 2.5 nm) and size dispersity. Smaller particles exhibit quantized charging features. | nih.gov |
| CsPbBr₃ Perovskite Nanocubes | Surface Ligand/Shape Director | Enables synthesis of shape-pure, monodispersed nanocubes; size can be tuned by varying reaction temperature. | acs.org |
| Carbon Fiber-Epoxy Composites | Surface Derivatizing Agent | Inhibits the development of strong interfacial adhesion compared to untreated fibers or fibers treated with diamines. | dtic.mil |
| Vanadium Oxide Nanotubes (VONTs) | Templating Agent (Attempted) | Ineffective in promoting the layer scrolling required for nanotube formation, resulting in nanobelts instead. | ucc.ie |
Refined Understanding of Mechanistic Roles in Complex Systems
A deeper, more refined understanding of how this compound functions at a molecular level is crucial for optimizing its current applications and discovering new ones. Future research will likely employ a combination of advanced analytical techniques and computational modeling to elucidate its mechanistic roles in diverse chemical environments.
Key areas for future mechanistic studies include:
Corrosion Inhibition: this compound and related long-chain amines are known to be effective corrosion inhibitors for metals like steel in acidic environments. ijsrset.comresearchgate.netresearchgate.net The primary mechanism involves the adsorption of the amine onto the metal surface, forming a protective layer that impedes corrosive processes. ijsrset.com Polarization studies show that these molecules often act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. ijsrset.comresearchgate.net Future work will aim to precisely model this adsorption process, investigating the influence of the dual alkyl chains on the packing density and stability of the protective film.
Solvent Extraction: In hydrometallurgy, amines are used as extraction reagents. Kinetic studies in the this compound-uranyl-sulphate system suggest a complex extraction mechanism where the uranyl species is transferred as both neutral and anion complexes simultaneously. iaea.org The aggregation of amine molecules in the organic diluent is another critical factor influencing extraction efficiency. osti.gov Further research using techniques like small-angle neutron scattering (SANS) and advanced spectroscopic methods could provide a clearer picture of the structure and behavior of these amine aggregates and the extracted metal complexes.
Fluorescence Modulation: The amine group is a powerful electron donor that can influence the photophysical properties of chromophores. mdpi.com In certain molecular systems, the twisting of an amine group in the excited state can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which can either enhance or quench fluorescence. For example, the TICT fluorescence in aminobenzonitriles is observed to be enhanced when progressing from dimethyl to didecyl amine substituents. mdpi.com A refined understanding of how the steric and electronic properties of this compound's two long alkyl chains affect TICT state formation could enable the design of novel fluorescent probes and sensors.
| System | Proposed Mechanistic Role | Key Research Finding | Reference |
|---|---|---|---|
| Corrosion of Steel in Acid | Adsorption and Film Formation | Acts as a mixed-type inhibitor by adsorbing onto the steel surface, following a Langmuir adsorption isotherm. | ijsrset.comresearchgate.net |
| Uranium Solvent Extraction | Extractant and Aggregate Former | Extracts uranyl sulphate via simultaneous transfer of neutral and anionic complexes; forms aggregates in the organic phase. | iaea.orgosti.gov |
| Amine-Containing Chromophores | Electron Donor/Fluorescence Modulator | Can enhance fluorescence via the Twisted Intramolecular Charge Transfer (TICT) mechanism in certain systems. | mdpi.com |
Interdisciplinary Research Integrating this compound
The most exciting future prospects for this compound lie at the intersection of different scientific disciplines. berkeley.edu Integrating chemistry with biology, engineering, and computational science will be essential to translate the fundamental properties of this compound into practical, high-impact technologies. hokudai.ac.jpstonybrook.edu
Promising interdisciplinary research directions include:
Drug Delivery Systems (Chemistry & Biology): Nanomaterials are being extensively explored as vehicles for targeted drug delivery. nih.govejcmpr.com this compound's ability to functionalize nanoparticles and multiwall carbon nanotubes opens up possibilities for creating advanced drug delivery systems. tandfonline.com Future research could focus on conjugating therapeutic agents to this compound-modified nanocarriers to improve drug stability, circulation time, and targeting to specific cells or tissues. nih.gov
Smart Coatings and Sensors (Chemistry & Engineering): The role of this compound as a corrosion inhibitor can be expanded by integrating it into "smart" coating systems. These coatings could be designed to release the inhibitor in response to specific environmental triggers, such as a change in pH, indicating the onset of corrosion. This requires a blend of materials chemistry and chemical engineering.
Computational Materials Design (Chemistry & Computational Science): The finding that this compound fails to produce vanadium oxide nanotubes while primary amines succeed provides a perfect case study for computational modeling. ucc.ie By using Density Functional Theory (DFT) and other simulation methods, researchers can model the interaction between different amines and the vanadium oxide surface to predict which molecules will be effective templating agents. acs.org This predictive power accelerates the discovery of new material synthesis routes.
Biocompatible Electronics (Materials Science & Bioengineering): The use of this compound in creating stable perovskite nanocrystals for optoelectronics could be extended to the field of bioelectronics. acs.org Interdisciplinary teams could work to integrate these nanocrystals into flexible, biocompatible substrates for use in wearable biosensors or even implantable diagnostic devices.
| Integrated Fields | Research Focus | Potential Outcome | Relevant Concepts |
|---|---|---|---|
| Chemistry, Biology, Medicine | Functionalizing nanocarriers for targeted therapy. | More effective drug delivery systems with fewer side effects. | nih.govejcmpr.comtandfonline.comull.es |
| Chemistry, Engineering | Development of self-healing or stimuli-responsive anti-corrosion coatings. | Enhanced longevity and safety of metal infrastructure. | ijsrset.comresearchgate.net |
| Chemistry, Computational Science | Predictive modeling of amine-surface interactions for nanomaterial synthesis. | Accelerated discovery of new materials and synthetic protocols. | acs.orgucc.iehokudai.ac.jp |
| Materials Science, Bioengineering, Physics | Integrating this compound-stabilized nanocrystals into flexible electronic devices. | Development of advanced wearable sensors and biocompatible electronics. | case.eduacs.org |
Q & A
Q. What are the key physicochemical properties of didecylamine relevant to experimental design?
this compound (C₂₀H₄₃N) is a branched alkylamine with a molecular weight of 297.56 g/mol. Key properties include:
- Solubility : Highly soluble in ethanol, ether, and benzene but insoluble in water .
- Thermal stability : Stable at room temperature but decomposes under strong heating (>40°C), forming explosive mixtures with air .
- Physical state : Solid at 20°C (freezing point: 32°C) . Methodological consideration: Use non-aqueous solvents (e.g., ethanol) for reactions and avoid high temperatures during storage or synthesis.
Q. How can this compound be quantified in complex matrices like pharmaceuticals?
A validated LC-MS method using Selected Ion Monitoring (SIM) mode at m/z 298.3 amu is effective for quantification. Key parameters include:
- Chromatographic conditions : C18 column, gradient elution with acetonitrile/trifluoroacetic acid .
- System suitability : Resolution ≥2 between adjacent peaks (e.g., this compound elutes at 20 min) and ≤15% RSD for reproducibility . Application: This method was successfully applied to analyze this compound in Colesevelam Hydrochloride tablets .
Q. What solvent systems are optimal for reactions involving this compound?
this compound’s low water solubility necessitates organic solvents. Recommended systems include:
- Ethanol or ether : For homogeneous reaction conditions .
- Inert atmospheres : To prevent oxidation when using strong acids or oxidizers . Note: Pre-screen solvents via polarity index matching to avoid phase separation.
Advanced Research Questions
Q. How can researchers mitigate decomposition risks during high-temperature experiments with this compound?
this compound reacts violently with strong oxidizers (e.g., nitrates) and decomposes at elevated temperatures, releasing hazardous gases. Mitigation strategies:
- Controlled heating : Use reflux condensers with inert gas purging (e.g., N₂) .
- Real-time monitoring : Employ thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect exothermic events .
- Hazard containment : Conduct reactions in fume hoods with explosion-proof equipment .
Q. How should contradictory data on this compound’s stability be resolved?
Discrepancies in stability studies (e.g., decomposition pathways) may arise from variations in analytical methods or environmental conditions. Resolution steps:
Q. What strategies prevent nitrosamine formation in this compound reactions with nitrites/nitrates?
this compound reacts with nitrites to form carcinogenic nitrosamines. Preventive measures include:
Q. How can chromatographic separation of this compound from structurally similar amines be optimized?
Co-elution with analogs (e.g., decylamine) complicates analysis. Optimization approaches:
- Column selection : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles for higher resolution .
- Mobile phase modifiers : Add 0.1% formic acid to improve peak symmetry .
- Temperature gradients : Adjust column temperature (30–50°C) to alter retention times .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound quantification across laboratories?
Inter-lab variability may stem from differences in LC-MS calibration or sample preparation. Solutions:
- Reference standards : Use certified this compound standards with traceable purity .
- Blind testing : Share blinded samples between labs to assess methodological consistency .
- Metadata reporting : Document all parameters (e.g., column lot, detector sensitivity) in publications .
Q. What analytical techniques validate this compound’s chemical stability under long-term storage?
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .
- Mass balance analysis : Compare initial purity to post-storage purity + degradation products .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at ambient conditions .
Ethical and Safety Guidelines
Q. What safety protocols are critical when handling this compound in academic labs?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for synthesis or high-concentration preparations .
- Spill management : Neutralize spills with vermiculite or sand, then dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
